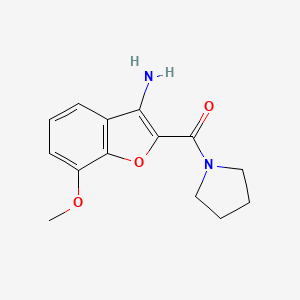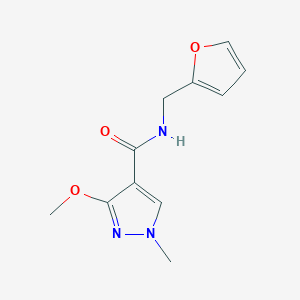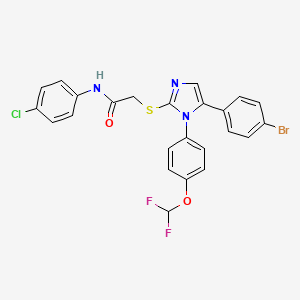
(3-Amino-7-methoxybenzofuran-2-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrrolidine derivatives has been achieved through reactions involving different cyclic or acyclic precursors . In another study, a new alkylaminophenol compound was synthesized by the Petasis reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving(3-Amino-7-methoxybenzofuran-2-yl)(pyrrolidin-1-yl)methanone are not detailed in the search results, the literature provides insights into reactions involving similar compounds. For example, the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine has been reported .
Wissenschaftliche Forschungsanwendungen
Functional Chemical Groups in CNS Drug Synthesis
Research into functional chemical groups has identified heterocycles, including those with nitrogen (N), sulfur (S), and oxygen (O), as significant for synthesizing compounds with potential Central Nervous System (CNS) activity. These compounds may serve as lead molecules for novel CNS drugs, offering alternatives to current treatments that may have adverse effects such as addiction and dependence. The study underscores the role of chemical groups found in compounds like "(3-Amino-7-methoxybenzofuran-2-yl)(pyrrolidin-1-yl)methanone" in drug synthesis, highlighting their importance in the development of safer, more effective therapies (Saganuwan, 2017).
Pyrrolidine in Drug Discovery
Pyrrolidine, a structural feature related to the query compound, is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage through pseudorotation. This review elaborates on bioactive molecules characterized by the pyrrolidine ring and its derivatives, underscoring their significance in treating human diseases. The adaptability of pyrrolidine derivatives in medicinal chemistry illustrates the potential of compounds with similar frameworks in discovering novel therapeutics with varied biological profiles (Petri et al., 2021).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, related to the query compound through heterocyclic structure, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion, forming stable chelating complexes with surface metallic atoms. This application extends the use of such chemical structures beyond pharmaceuticals, demonstrating their utility in industrial and environmental contexts. The review sheds light on the role of heterocyclic compounds in corrosion inhibition, suggesting potential cross-disciplinary applications for structurally similar compounds (Verma et al., 2020).
Environmental Impact of Organic Compounds
The environmental presence and impact of organic compounds, such as BP-3, a common component in sunscreen products, have been extensively reviewed. Although structurally different, the environmental behavior and effects of BP-3 provide a framework for understanding how synthetic organic compounds, including those similar to "this compound," interact with ecosystems. This includes their bioaccumulation, transformation, and potential toxic effects on aquatic life, illustrating the importance of evaluating the environmental impact of synthetic compounds (Kim & Choi, 2014).
Wirkmechanismus
Target of Action
It’s known that compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit cox-2 with ic50 values in the range of 1–8 µm .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
Eigenschaften
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-10-6-4-5-9-11(15)13(19-12(9)10)14(17)16-7-2-3-8-16/h4-6H,2-3,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVAGNFJNICCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyrimidine-3-amidoxime](/img/structure/B2512225.png)
![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2512227.png)
![rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2512228.png)
![2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2512231.png)

![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2512233.png)

![N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2512237.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2512239.png)
![3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2512241.png)


